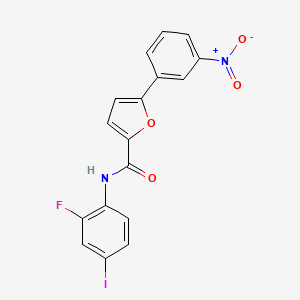
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as FIPI, is a potent and selective inhibitor of phospholipase D enzymes. Phospholipase D is an important enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. FIPI has been extensively studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
FIPI is a potent and selective inhibitor of phospholipase D enzymes. Phospholipase D is an important enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. FIPI inhibits phospholipase D by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This inhibition of phospholipase D activity leads to a reduction in the production of phosphatidic acid and downstream signaling pathways, resulting in the observed biochemical and physiological effects of FIPI.
Biochemical and Physiological Effects:
FIPI has been shown to have a variety of biochemical and physiological effects in various scientific research areas. In cancer research, FIPI has been shown to inhibit the proliferation and migration of cancer cells by reducing the production of phosphatidic acid and downstream signaling pathways. In inflammation research, FIPI has been shown to reduce the production of inflammatory mediators by inhibiting the activity of phospholipase D. In neurodegenerative disease research, FIPI has been shown to protect neurons from oxidative stress by reducing the production of phosphatidic acid and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
FIPI has several advantages for lab experiments, including its high potency and selectivity for phospholipase D enzymes, its well-established synthesis method, and its potential applications in various scientific research areas. However, FIPI also has some limitations, including its potential toxicity and the need for careful dosing and administration in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of FIPI in scientific research. One potential direction is the development of FIPI analogs with improved potency and selectivity for phospholipase D enzymes. Another potential direction is the investigation of the role of phospholipase D in various disease states and the potential therapeutic applications of FIPI in these diseases. Additionally, the use of FIPI in combination with other drugs or therapies may also be a promising direction for future research.
Synthesemethoden
FIPI can be synthesized using a multistep synthesis method that involves the reaction of 2-fluoro-4-iodophenol with 3-nitrobenzaldehyde to form the intermediate product. The intermediate product is then reacted with furfurylamine to form the final product, FIPI. The synthesis method for FIPI has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
FIPI has been extensively studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, FIPI has been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. In inflammation research, FIPI has been shown to reduce the production of inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases. In neurodegenerative disease research, FIPI has been shown to protect neurons from oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJQMFSOJXTHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
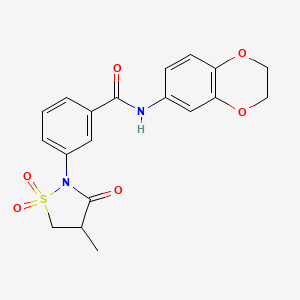
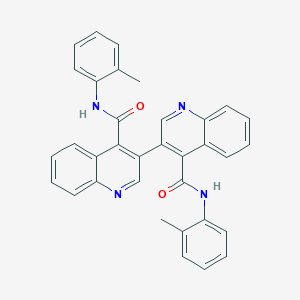
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)
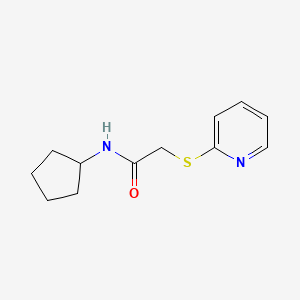
![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)
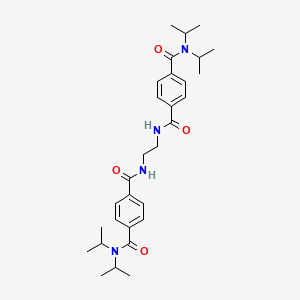
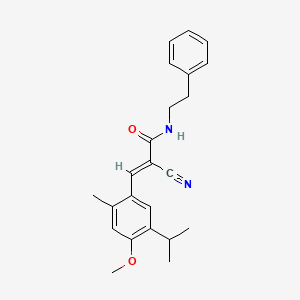
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)